molecular formula C17H17N5O4S B2715994 5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-51-8

5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2715994
CAS No.: 852171-51-8
M. Wt: 387.41
InChI Key: OKIILUUFYDCUGS-UHFFFAOYSA-N
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Description

The compound “5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” belongs to a class of compounds known as pyrimido[4,5-d]pyrimidines . These compounds are of interest due to their potential antitumor activity .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through a novel synthetic route that uses 1,3-disubstituted 6-amino uracils as starting materials . The key step in this process is a hydrazine-induced cyclization reaction to form the fused pyrimidine ring . Two routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . The first involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . The second involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization .


Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidines is similar to purines and isomeric to pteridines . These compounds are structurally interesting due to their potential for varied biological activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimido[4,5-d]pyrimidines include acylation, cyclization, and reductive amination . The acylation of 5-acetyl-4-aminopyrimidines is followed by cyclization by the action of NH4OAc . Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization results in the formation of the desired compounds .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

  • Adenosine Cyclic 3',5'-Monophosphate Phosphodiesterase Inhibitors : Research on pyrazolo[1,5-a]pyrimidines revealed their potential as inhibitors of cAMP phosphodiesterase, with modifications to the alkyl group length on the pyrazolo[1,5-a]pyrimidine ring affecting potency. This study contributes to understanding how structural variations impact biological activity, which is relevant for designing compounds with specific pharmacological properties (Novinson et al., 1975).

  • Pyrimidine-phthalimide Derivatives for pH-Sensing : A study on pyrimidine-phthalimide derivatives showcased their application in pH sensing due to their solid-state fluorescence emission and solvatochromism. These findings illustrate the utility of pyrimidine derivatives in developing novel sensors and materials with specific optical properties (Yan et al., 2017).

Heterocyclic Chemistry and Material Science

  • Synthesis of Pyrido[2,3-d]pyrimidinones : The cyclization reactions of 6-amino-4-pyrimidones with benzylidene Meldrum's acid derivatives to form pyrido[2,3-d]pyrimidine-4,7-diones demonstrate the synthetic versatility of pyrimidine derivatives in creating complex heterocyclic systems, which could be applicable in materials science and organic synthesis (Quiroga et al., 1997).

Future Directions

The future directions for research on “5-(isopropylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” could involve further exploration of its biological activity and potential applications in medicinal chemistry . Additionally, the development of more efficient methods for its synthesis could be a focus of future research .

Properties

IUPAC Name

1,3-dimethyl-7-(4-nitrophenyl)-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-9(2)27-15-12-14(20(3)17(24)21(4)16(12)23)18-13(19-15)10-5-7-11(8-6-10)22(25)26/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIILUUFYDCUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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